1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one
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Overview
Description
1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one is a unique organic compound with significant implications in various fields of scientific research. Its complex structure and specific properties make it a subject of interest in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one involves multi-step organic reactions starting from simpler precursors. The key steps include:
Formation of the imidazo[4,5-f]quinoline core via cyclization reactions.
Introduction of the prop-2-en-1-one side chain through condensation reactions.
Final purification and characterization using chromatographic and spectroscopic techniques.
Industrial Production Methods: Large-scale production of this compound may leverage automated synthesis equipment to ensure consistency and efficiency. Optimized reaction conditions, such as temperature, pressure, and solvent systems, are crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one is capable of undergoing various chemical reactions:
Oxidation: : Converts the compound into more oxygenated derivatives.
Reduction: : Can reduce double bonds or other reactive groups to more saturated forms.
Substitution: : Enables the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents such as KMnO₄ or H₂O₂
Reducing agents like NaBH₄ or LiAlH₄
Catalysts to facilitate specific substitutions (e.g., Pd/C for hydrogenation reactions)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation might yield ketones or carboxylic acids, while reduction typically results in alcohols or alkanes.
Chemistry
Synthesis of complex organic molecules for research.
Study of reaction mechanisms and development of new synthetic methodologies.
Biology
Potential as a bioactive compound in drug discovery.
Investigation of its effects on cellular pathways and protein interactions.
Medicine
Exploration as a lead compound for therapeutic agents.
Preclinical studies to evaluate its efficacy and safety in various models.
Industry
Utilization in the development of specialized materials or chemical intermediates.
Potential incorporation into manufacturing processes for high-value products.
Mechanism of Action
The mechanism by which 1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one exerts its effects involves interactions at the molecular level, targeting specific biological pathways and proteins. These interactions may include:
Binding to enzyme active sites or receptor proteins.
Modulating signaling pathways that regulate cellular functions.
Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds: 1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one can be compared to compounds with similar structural frameworks, such as:
Imidazoquinolines
Quinolone derivatives
Imidazole derivatives
Uniqueness: The compound stands out due to its unique structural features and specific functional groups, which confer distinct reactivity and biological activity profiles. This uniqueness makes it a valuable subject for further exploration in various scientific domains.
Feel free to dive deeper into any section!
Properties
IUPAC Name |
1-[(5aR,9aR)-2-methyl-1,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-13(18)17-8-4-5-10-12(17)7-6-11-14(10)16-9(2)15-11/h3,10,12H,1,4-8H2,2H3,(H,15,16)/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXYAKIRWOHUPL-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C3CCCN(C3CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)[C@@H]3CCCN([C@@H]3CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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